CP-331684
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-331684 is a small molecule drug developed by Pfizer Inc. It acts as a β3-adrenergic receptor agonist and is primarily investigated for its potential therapeutic applications in treating metabolic diseases such as diabetes mellitus and obesity .
Preparation Methods
The synthesis of CP-331684 involves several key steps:
Condensation Reaction: The condensation of 2-(4-hydroxyphenyl)acetic acid methyl ester with 2-(tert-butoxycarbonylamino)ethanol using diethyl azodicarboxylate in tetrahydrofuran produces 2-[4-[2-(tert-butoxycarbonylamino)ethoxy]phenyl]acetic acid methyl ester.
Deprotection: The deprotection of the above intermediate with trifluoroacetic acid in dichloromethane yields the 2-aminoethoxy derivative.
Addition Reaction: The addition of the 2-aminoethoxy derivative to an oxiranyl derivative in refluxing methanol forms an intermediate.
Reduction: This intermediate is then reduced with tin(II) chloride in refluxing methanol to produce a 6-aminopyridine derivative.
Chemical Reactions Analysis
CP-331684 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The reduction of intermediates using reagents like tin(II) chloride is a crucial step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions: Diethyl azodicarboxylate, trifluoroacetic acid, tin(II) chloride, and potassium hydroxide are commonly used in its synthesis.
Scientific Research Applications
Chemistry: It serves as a model compound for studying β3-adrenergic receptor agonists.
Biology: The compound is used in research to understand the role of β3-adrenergic receptors in metabolic processes.
Medicine: CP-331684 is investigated for its therapeutic potential in treating metabolic diseases such as diabetes mellitus and obesity.
Industry: The compound’s properties make it a candidate for developing new drugs targeting metabolic disorders
Mechanism of Action
CP-331684 exerts its effects by acting as an agonist of the β3-adrenergic receptor. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating the β3-adrenergic receptor, this compound stimulates the breakdown of fats and increases energy expenditure, making it a potential therapeutic agent for metabolic diseases .
Comparison with Similar Compounds
CP-331684 is compared with other β3-adrenergic receptor agonists such as:
What sets this compound apart is its specific targeting of the β3-adrenergic receptor, which is less commonly targeted by other similar compounds. This specificity makes it a unique candidate for treating metabolic diseases .
Properties
CAS No. |
207922-70-1 |
---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-2-(6-aminopyridin-3-yl)-2-hydroxyethyl]amino]ethoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H21N3O4/c18-16-6-3-13(10-20-16)15(21)11-19-7-8-24-14-4-1-12(2-5-14)9-17(22)23/h1-6,10,15,19,21H,7-9,11H2,(H2,18,20)(H,22,23)/t15-/m0/s1 |
InChI Key |
GZJZZQHTBTUBEL-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)O)OCCNC[C@@H](C2=CN=C(C=C2)N)O |
SMILES |
C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCNCC(C2=CN=C(C=C2)N)O |
Appearance |
Solid powder |
207922-70-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-331684; CP331684; CP 331684; UNII-9EY0MGZ7F8. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.